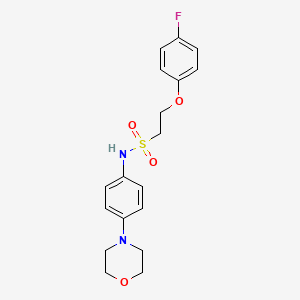

2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(4-morpholin-4-ylphenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S/c19-15-1-7-18(8-2-15)25-13-14-26(22,23)20-16-3-5-17(6-4-16)21-9-11-24-12-10-21/h1-8,20H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEODYUBOQGFZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent.

Coupling with morpholinophenyl: The intermediate is then coupled with 4-morpholinophenylamine using a sulfonyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

Industry

In industrial applications, it might be used in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide would depend on its specific biological target. Generally, such compounds might inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide

- 2-(4-bromophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide

- 2-(4-methylphenoxy)-N-(4-morpholinophenyl)ethanesulfonamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide can significantly influence its chemical and biological properties, such as increasing its metabolic stability and altering its binding affinity to biological targets.

Biological Activity

2-(4-Fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H18FN3O3S

- Molecular Weight : 353.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, influencing various signaling pathways:

- Target Interaction : The compound is believed to act on various protein kinases, which play crucial roles in cell signaling and regulation. Its sulfonamide group enhances binding affinity to target proteins.

- Induction of Ferroptosis : Recent studies have indicated that morpholine derivatives, including this compound, may induce ferroptosis in cancer cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides .

Anticancer Activity

- Cell Proliferation Inhibition : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, particularly prostate and ovarian cancer cells. This inhibition is mediated through the induction of ferroptosis, as evidenced by increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in treated cells .

- Mechanistic Studies : The compound's ability to bind to nuclear factor erythroid 2-related factor 2 (NRF2) was confirmed through molecular docking studies. NRF2 is a critical regulator of antioxidant response pathways and its modulation can lead to enhanced oxidative stress in tumor cells .

Pharmacokinetics

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| MESA | C16H22FN3O5 | Induces ferroptosis in cancer cells |

| Other Sulfonamides | Varies | Various anticancer properties |

Case Studies

- Prostate Cancer Models : In vitro studies utilizing prostate cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent .

- Ovarian Cancer Studies : Similar findings were observed in ovarian cancer models where the compound effectively reduced cell viability and induced ferroptosis via NRF2 pathway modulation .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide to ensure high yield and purity?

Methodological Answer:

- Stepwise Synthesis: Begin with the formation of the ethanesulfonamide backbone via sulfonylation of 4-morpholinophenylamine using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Introduce the 4-fluorophenoxy group through nucleophilic substitution, optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .

- Purification: Use column chromatography with a gradient elution (hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization (ethanol/water) ensures ≥95% purity .

- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of 4-fluorophenol) to minimize side products .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Identify the morpholine ring protons (δ 3.6–3.8 ppm) and fluorophenoxy aromatic protons (δ 6.8–7.2 ppm).

- ¹³C NMR: Confirm the sulfonamide carbonyl (δ ~165 ppm) and quaternary carbons adjacent to fluorine (δ ~160 ppm) .

- IR Spectroscopy: Detect sulfonamide S=O stretching (1350–1150 cm⁻¹) and C-F vibrations (1220–1150 cm⁻¹) .

- Mass Spectrometry: Use HRMS (High-Resolution MS) to validate molecular weight (e.g., [M+H]⁺ at m/z 409.12) .

Q. Which analytical methods are recommended for assessing the purity of this compound in academic research?

Methodological Answer:

- HPLC: Utilize reverse-phase C18 columns with UV detection (λ = 254 nm). Optimize mobile phase (acetonitrile/water + 0.1% TFA) to achieve baseline separation of impurities .

- Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .

- Melting Point: Consistent melting range (e.g., 180–182°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

- Replicate Studies: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use isogenic cell lines to control for genetic drift .

- Orthogonal Assays: Cross-validate results using SPR (Surface Plasmon Resonance) for binding affinity and cell-based viability assays (e.g., MTT) for cytotoxicity .

- Data Normalization: Include positive controls (e.g., known kinase inhibitors) and normalize activity to account for batch effects .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., PI3K or MAPK). Validate with MD simulations (GROMACS) to assess stability .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Train models on datasets from PubChem BioAssay .

- Free Energy Calculations: Apply MM-GBSA to estimate binding energies and prioritize synthetic analogs .

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituents on the morpholine ring (e.g., methyl or ethyl groups) to evaluate steric effects on target binding .

- Bioisosteric Replacement: Replace the fluorophenoxy group with chlorophenoxy or thiophene derivatives to modulate lipophilicity .

- Functional Assays: Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate results with computational predictions .

Q. What experimental approaches are recommended to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC and identify metabolites using LC-MS .

- Plasma Stability: Assess half-life in human plasma. Use ultrafiltration to separate protein-bound fractions .

- Light/Thermal Stability: Store samples under accelerated conditions (40°C, 75% RH) and analyze degradation products with GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.